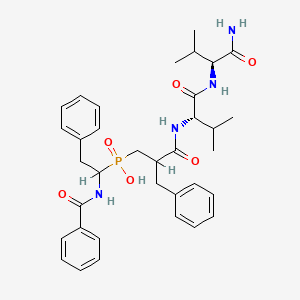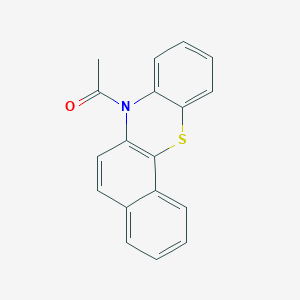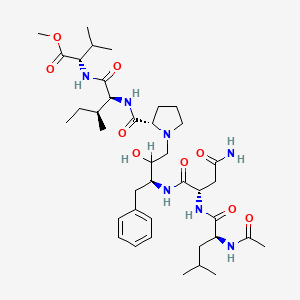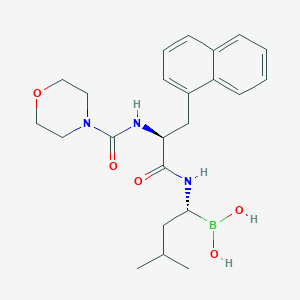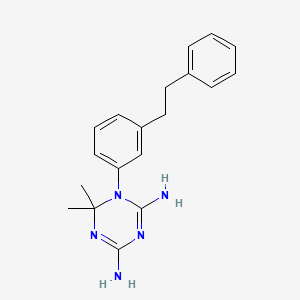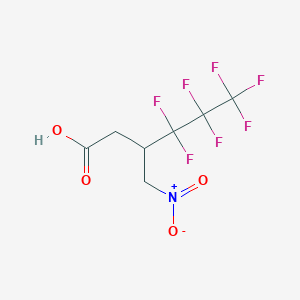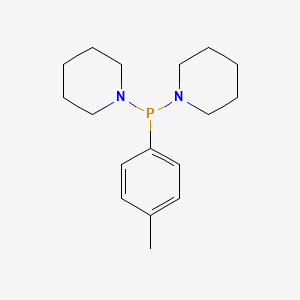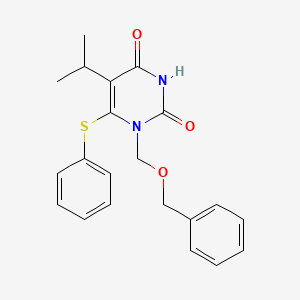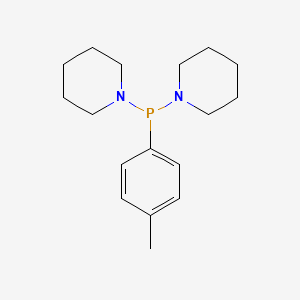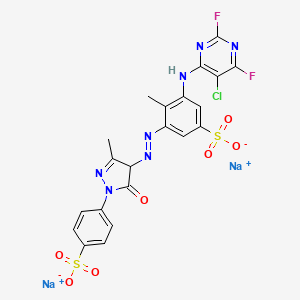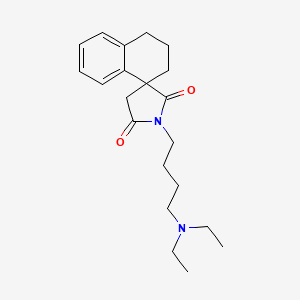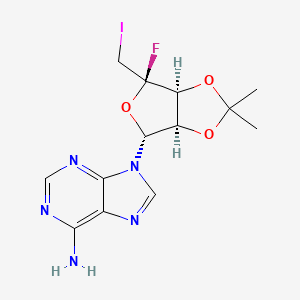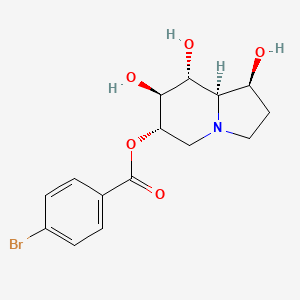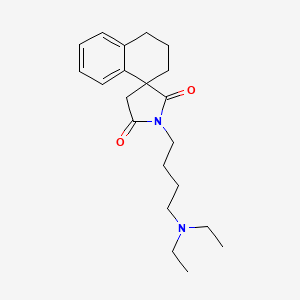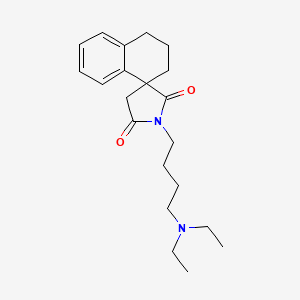
1'-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione typically involves multicomponent reactions. These reactions are influential tools for the rapid production of molecular diversity and complexity. One common method involves the cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using a nanocatalyst like SBA-Pr-NHQ . The reaction conditions are mild and neutral, with short reaction times and high yields.
Industrial Production Methods
Industrial production methods for this compound are still under development. the use of green chemistry procedures, such as employing water as a solvent instead of various organic solvents, is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as fluorescence sensors for detecting heavy metals
Mechanism of Action
The mechanism of action of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds have a similar spiro structure and are known for their biological activities.
Quinolones: These compounds share some structural similarities and are widely studied for their medicinal properties.
Uniqueness
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is unique due to its specific combination of functional groups and its spiro structure. This uniqueness contributes to its diverse range of applications and its potential for further research and development .
Properties
CAS No. |
28309-59-3 |
|---|---|
Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1'-[4-(diethylamino)butyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C21H30N2O2/c1-3-22(4-2)14-7-8-15-23-19(24)16-21(20(23)25)13-9-11-17-10-5-6-12-18(17)21/h5-6,10,12H,3-4,7-9,11,13-16H2,1-2H3 |
InChI Key |
HXJLUZFQBQXDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


